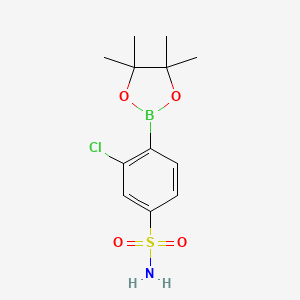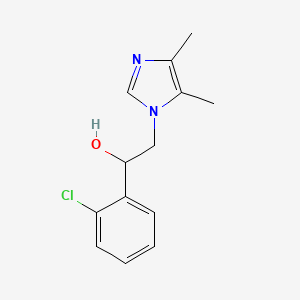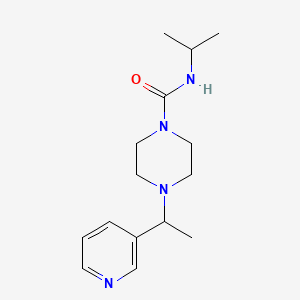![molecular formula C11H16N4O B7596144 2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole, also known as DPI, is a chemical compound that has been used in scientific research for its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a role in various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been studied for its potential use in cancer treatment, as well as for its effects on the immune system.
作用機序
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole is a selective inhibitor of PKC, which is a family of enzymes that play a role in various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell growth, differentiation, and apoptosis. This compound inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by other signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, which is programmed cell death. In immune cells, this compound has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of cytokines and chemokines. In neuronal cells, this compound has been shown to modulate synaptic plasticity and neurotransmitter release.
実験室実験の利点と制限
One advantage of using 2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole in lab experiments is its selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other signaling pathways. This can be useful for studying the role of PKC in various cellular processes. However, this compound has also been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results. Additionally, the use of this compound in vivo can be limited by its poor solubility and bioavailability.
将来の方向性
There are several potential future directions for research on 2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole. One area of interest is the development of more selective PKC inhibitors that do not have off-target effects on other signaling pathways. Another area of interest is the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
合成法
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole can be synthesized through a multi-step process, starting with the reaction of 4,5-dimethylimidazole with formaldehyde to form 4,5-dimethylimidazolium methylene. This intermediate is then reacted with isopropyl alcohol and cyanogen bromide to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole has been used in a variety of scientific research applications, including cancer treatment, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
In immunology research, this compound has been used to study the role of PKC in immune cell function. It has been shown to inhibit the activation of T cells and B cells, as well as the production of cytokines and chemokines. This compound has also been studied for its effects on the immune system in various disease models, including autoimmune diseases and infectious diseases.
In neuroscience research, this compound has been used to study the role of PKC in neuronal function. It has been shown to inhibit the release of neurotransmitters, such as dopamine and glutamate, and to modulate synaptic plasticity. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-[(4,5-dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7(2)11-14-13-10(16-11)5-15-6-12-8(3)9(15)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXSAYNBZCRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2=NN=C(O2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)


![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)

![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)

![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)